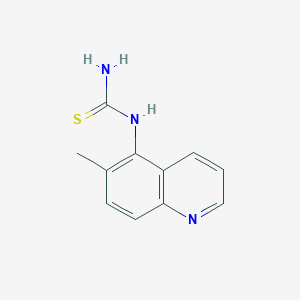

(6-Methylquinolin-5-yl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-methylquinolin-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-7-4-5-9-8(3-2-6-13-9)10(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWXJLDCVVZZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (6-Methylquinolin-5-yl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of (6-Methylquinolin-5-yl)thiourea, a molecule of interest in medicinal chemistry. This document consolidates available data on its synthesis, characterization, and potential biological activities, presenting it in a manner accessible to researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound possesses a molecular structure characterized by a thiourea group attached to the 5-position of a 6-methylquinoline scaffold.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 692287-16-4 | [1][2] |

| Molecular Formula | C₁₁H₁₁N₃S | [1][2] |

| Molecular Weight | 217.29 g/mol | [1][2] |

Synthesis

The synthesis of this compound can be achieved through the reaction of 5-amino-6-methylquinoline with a suitable thiocyanate source. While a specific detailed protocol for this exact compound is not widely published, a general and analogous synthetic methodology involves the reaction of an aminoquinoline derivative with an isothiocyanate.

A plausible synthetic pathway is the reaction of 5-amino-6-methylquinoline with an isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis, or by reacting it with ammonium thiocyanate under acidic conditions. For instance, the synthesis of the related compound, N-(4-hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea, was accomplished by reacting 6-amino-2-methylquinolin-4-ol with phenyl isothiocyanate in boiling ethanol.[3] Another general method for preparing thioureas involves the condensation of a primary amine with carbon disulfide in an aqueous medium.

Experimental Workflow for a General Thiourea Synthesis from an Amine:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific spectral data for this compound is not publicly available, the expected characteristic signals based on its structure are outlined below. These are based on typical values for similar quinoline and thiourea derivatives.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons of the quinoline ring (multiple signals in the range of 7.0-9.0 ppm). - A singlet for the methyl group protons (around 2.5 ppm). - Broad signals for the -NH protons of the thiourea group. |

| ¹³C NMR | - Signals for the carbon atoms of the quinoline ring (typically in the range of 110-160 ppm). - A signal for the methyl group carbon (around 15-25 ppm). - A characteristic signal for the thiocarbonyl carbon (C=S) in the range of 180-190 ppm. |

| FTIR (cm⁻¹) | - N-H stretching vibrations (around 3100-3400 cm⁻¹). - C-H stretching of the aromatic ring and methyl group (around 2900-3100 cm⁻¹). - C=N and C=C stretching of the quinoline ring (around 1500-1600 cm⁻¹). - Thioamide bands (C=S stretching) (around 1200-1400 cm⁻¹ and 700-850 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 217.29. - Fragmentation patterns consistent with the loss of the thiourea moiety and fragmentation of the quinoline ring. |

Potential Biological Activities and Signaling Pathways

Derivatives of quinoline and thiourea are known to exhibit a wide range of biological activities. While no specific studies on the biological effects of this compound have been identified, related compounds have shown promise in several therapeutic areas.

Anticancer Activity

Numerous quinoline-based thiourea derivatives have been investigated for their anticancer properties. These compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines.[4] The mechanism of action for some quinoline derivatives involves the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.

Hypothesized Signaling Pathway Inhibition by Quinoline-Thiourea Derivatives:

Caption: Potential inhibition of kinase signaling pathways by quinoline-thiourea derivatives.

Urease Inhibition

Quinoline-based acyl thiourea derivatives have demonstrated significant potential as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of diseases caused by Helicobacter pylori. The inhibition of this enzyme is a key target for the treatment of peptic ulcers and other related conditions. Studies have shown that some quinoline-thiourea derivatives exhibit potent urease inhibitory activity, with IC₅₀ values in the micromolar range.

Conclusion

This compound is a molecule with a chemical scaffold that suggests potential for biological activity, particularly in the areas of oncology and infectious diseases. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this guide provides a foundational understanding based on the properties of analogous structures. Further research is warranted to fully elucidate the chemical and pharmacological profile of this compound, including its precise synthesis, comprehensive spectroscopic characterization, and in-depth evaluation of its biological effects and mechanisms of action. This will be crucial for assessing its potential as a lead compound in future drug discovery efforts.

References

- 1. 692287-16-4 | 1-(6-Methylquinolin-5-yl)thiourea - Moldb [moldb.com]

- 2. 001chemical.com [001chemical.com]

- 3. Synthesis of Schiff Bases and Isoindolyl- and Thiazolyl-Substituted Quinolines from 6-Amino-2-methylquinolin-4-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]

(6-Methylquinolin-5-yl)thiourea molecular structure and weight

An In-depth Technical Guide to (6-Methylquinolin-5-yl)thiourea

This technical guide provides a detailed overview of the molecular structure, properties, and a proposed synthetic pathway for this compound. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics of novel quinoline-thiourea compounds.

Introduction

This compound is an organosulfur compound featuring a quinoline ring system linked to a thiourea moiety. The quinoline scaffold is a prominent heterocyclic motif found in a wide range of biologically active compounds and pharmaceuticals. Thiourea derivatives are also known for their diverse chemical reactivity and have been explored for various therapeutic applications. The combination of these two functional groups in a single molecule makes it a compound of interest for chemical synthesis and potential biological screening.

Molecular Structure and Properties

The fundamental properties of this compound are derived from its constituent parts: a 6-methylquinoline core and a thiourea group attached at the 5-position of the quinoline ring.

Chemical Structure:

Figure 1. 2D Chemical Structure of this compound.

Data Summary:

All quantitative data regarding the molecule are summarized in the table below for clarity and ease of comparison.

| Identifier | Value | Source |

| IUPAC Name | 1-(6-Methylquinolin-5-yl)thiourea | - |

| CAS Number | 692287-16-4 | [1] |

| Molecular Formula | C₁₁H₁₁N₃S | [1] |

| Molecular Weight | 217.29 g/mol | Calculated |

| Canonical SMILES | CC1=CC2=C(C=C1NC(=S)N)N=CC=C2 | - |

Synthesis Pathway

While specific experimental protocols for the synthesis of this compound are not extensively detailed in published literature, a general and logical synthetic workflow can be proposed based on established chemical reactions for creating thiourea derivatives from amino-heterocycles.

Proposed Experimental Workflow:

The synthesis would logically proceed from the precursor 5-amino-6-methylquinoline. This intermediate can be reacted with a thiocyanate salt under acidic conditions or with an isothiocyanate reagent to form the target thiourea derivative. The diagram below illustrates this proposed synthetic workflow.

Methodology:

-

Nitration of 6-Methylquinoline: The starting material, 6-methylquinoline, undergoes electrophilic nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position, yielding 5-nitro-6-methylquinoline.

-

Reduction of the Nitro Group: The nitro group of 5-nitro-6-methylquinoline is then reduced to an amino group. This transformation is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation, to produce 5-amino-6-methylquinoline.

-

Thiourea Formation: The resulting 5-amino-6-methylquinoline is reacted to form the thiourea derivative. A common method involves treating the amine with an alkali metal or ammonium thiocyanate (e.g., NH₄SCN) in the presence of an acid like HCl. This in situ generates isothiocyanic acid, which reacts with the primary amine to yield the final product, this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is a notable lack of published research detailing the biological activity, mechanism of action, or associated signaling pathways for this compound specifically. While related quinoline and thiourea compounds have been investigated for a range of bioactivities, including antimicrobial and anticancer effects, extrapolating these findings to the title compound would be speculative.[2][3]

Researchers are encouraged to perform initial biological screenings, such as cytotoxicity assays, antimicrobial susceptibility tests, or kinase inhibition panels, to elucidate the potential therapeutic relevance of this molecule. Such studies would be the first step in identifying any relevant signaling pathways or molecular targets.

Conclusion

This compound is a well-defined chemical entity with potential for further investigation in medicinal chemistry and drug discovery. This guide has provided its core molecular properties and a logical, detailed synthetic protocol to facilitate its preparation. The absence of biological data highlights a clear opportunity for novel research to explore the pharmacological profile of this compound and to determine its potential as a lead for new therapeutic agents.

References

- 1. 692287-16-4 | 1-(6-Methylquinolin-5-yl)thiourea - Moldb [moldb.com]

- 2. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (6-Methylquinolin-5-yl)thiourea from 5-amino-6-methylquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (6-Methylquinolin-5-yl)thiourea, a quinoline-based thiourea derivative of interest in medicinal chemistry. The document outlines a detailed experimental protocol, summarizes key quantitative data, and illustrates the synthetic workflow and a potential biological signaling pathway. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a thiourea moiety can further enhance or modulate these activities, making compounds like this compound valuable targets for drug discovery and development programs.[1][2][3][4][5][6]

Experimental Protocols

The synthesis of this compound from 5-amino-6-methylquinoline can be effectively achieved through the reaction of the primary amine with a thiocarbonyl transfer reagent. A common and reliable method involves the use of benzoyl isothiocyanate. This protocol is adapted from general procedures for the synthesis of N-arylthioureas from arylamines.

Synthesis of this compound

Materials:

-

5-amino-6-methylquinoline

-

Benzoyl isothiocyanate

-

Anhydrous acetone

-

Triethylamine

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-6-methylquinoline (1.0 equivalent) in anhydrous acetone.

-

Addition of Reagents: To this solution, add benzoyl isothiocyanate (1.1 equivalents) dropwise at room temperature with continuous stirring. A catalytic amount of triethylamine (0.1 equivalents) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting residue contains the intermediate, N-benzoyl-N'-(6-methylquinolin-5-yl)thiourea.

-

Hydrolysis: The crude intermediate is then subjected to basic hydrolysis to remove the benzoyl protecting group. This is achieved by dissolving the residue in a solution of sodium hydroxide in aqueous methanol and refluxing for 1-2 hours.

-

Purification: After hydrolysis, the reaction mixture is cooled and neutralized with dilute hydrochloric acid until a precipitate is formed. The solid product, this compound, is collected by vacuum filtration using a Büchner funnel, washed with cold water, and then with a small amount of cold diethyl ether.

-

Drying and Characterization: The purified product is dried under vacuum. The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The melting point of the compound should also be determined.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product, this compound.

| Compound | 5-amino-6-methylquinoline | This compound |

| Molecular Formula | C₁₀H₁₀N₂ | C₁₁H₁₁N₃S |

| Molecular Weight | 158.20 g/mol | 217.29 g/mol [7] |

| CAS Number | 50358-35-5 | 692287-16-4[7] |

| Appearance | Solid | Expected to be a solid |

| Melting Point | Not reported | ~186-187 °C (for a similar compound)[8] |

| ¹H NMR (Predicted) | - | δ ~2.5 (s, 3H, CH₃), ~7.0-9.0 (m, 5H, quinoline-H), ~8.0 (br s, 2H, NH₂), ~9.5 (br s, 1H, NH) |

| ¹³C NMR (Predicted) | - | δ ~18.0 (CH₃), ~120-150 (quinoline-C), ~180.0 (C=S) |

| IR (KBr, cm⁻¹) (Predicted) | - | ~3300-3100 (N-H stretching), ~1600 (C=N stretching), ~1350 (C=S stretching) |

| Yield | - | Typically >70% for analogous reactions |

Note: Predicted spectroscopic data is based on typical values for similar structures found in the literature.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway: Induction of Apoptosis

Quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of intrinsic and extrinsic pathways.[9][10][11][12]

Caption: Proposed apoptotic signaling pathway for quinoline-thiourea derivatives.

References

- 1. ijmphs.com [ijmphs.com]

- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 7. 692287-16-4 | 1-(6-Methylquinolin-5-yl)thiourea - Moldb [moldb.com]

- 8. Buy 1-(6-Methylpyridin-2-yl)-3-phenylthiourea (EVT-14772937) | 53385-83-4 [evitachem.com]

- 9. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. researchgate.net [researchgate.net]

(6-Methylquinolin-5-yl)thiourea: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methylquinolin-5-yl)thiourea is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, combining a quinoline scaffold with a thiourea moiety, suggests potential biological activity, as both pharmacophores are present in numerous therapeutic agents.[1][2][3] Quinolines are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties, often by interacting with key signaling pathways.[1][4][5] Similarly, thiourea derivatives are recognized for their diverse biological activities.[2][6][7][8]

A fundamental understanding of the physicochemical properties of this compound is paramount for its advancement as a potential drug candidate. This technical guide provides a comprehensive overview of the solubility and stability of this compound, based on the known characteristics of its constituent scaffolds: quinoline, 6-methylquinoline, and thiourea. It also outlines detailed experimental protocols for determining these properties and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties

Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₁N₃S

-

Molecular Weight: 217.29 g/mol

-

CAS Number: 692287-16-4

Solubility Profile

The solubility of this compound is predicted to be influenced by both the quinoline and thiourea moieties. The quinoline ring system is generally characterized by low water solubility, which can be modulated by pH, and good solubility in organic solvents.[9] The thiourea group can contribute to aqueous solubility through hydrogen bonding.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Aqueous | Water | Low | The non-polar quinoline backbone is expected to dominate, leading to poor aqueous solubility. Solubility may increase at acidic pH due to the protonation of the quinoline nitrogen. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Both the quinoline and thiourea moieties are expected to be soluble in polar protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are generally effective at dissolving a wide range of organic compounds, including those with both polar and non-polar character. |

| Non-Polar | Toluene, Hexane | Low | The polar thiourea group is likely to limit solubility in non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | The quinoline portion suggests some solubility in chlorinated solvents. |

Table 2: Quantitative Solubility Data of Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility |

| 6-Bromo-2-methylquinoline | Toluene | 50 | 3.32 x 10⁻² (mole fraction)[10] |

| Ethyl Acetate | 50 | 2.99 x 10⁻² (mole fraction)[10] | |

| Acetone | 50 | 2.76 x 10⁻² (mole fraction)[10] | |

| Acetonitrile | 50 | 2.53 x 10⁻² (mole fraction)[10] | |

| DMF | 50 | 2.22 x 10⁻² (mole fraction)[10] | |

| n-Propanol | 50 | 9.14 x 10⁻³ (mole fraction)[10] | |

| Isopropanol | 50 | 8.12 x 10⁻³ (mole fraction)[10] | |

| Ethanol | 50 | 3.90 x 10⁻³ (mole fraction)[10] | |

| Methanol | 50 | 9.98 x 10⁻⁴ (mole fraction)[10] | |

| Water | 50 | 2.89 x 10⁻⁵ (mole fraction)[10] | |

| 6-Methylquinoline | Water | 25 | 631.1 mg/L (estimated)[11] |

| Thiourea | Water | 25 | 137 g/L |

| Ethanol | 20 | 36 g/L | |

| Methanol | Not Specified | Soluble |

Stability Profile

The stability of this compound will be dictated by the chemical reactivity of the quinoline and thiourea functional groups under various environmental conditions.

-

Light Stability: Quinoline and its derivatives are known to be sensitive to light, often discoloring over time with exposure.[9] Therefore, this compound should be stored protected from light.

-

Thermal Stability: The compound is expected to be a crystalline solid with a defined melting point and should be stable at ambient temperatures. High temperatures may lead to decomposition.

-

pH Stability: The quinoline ring is generally stable across a range of pH values. The thiourea moiety can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to degradation.

-

Oxidative Stability: Thiourea derivatives can be oxidized. The presence of the sulfur atom makes this a potential degradation pathway.

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of solubility and stability. The following sections detail generalized methodologies based on internationally recognized guidelines.

Solubility Determination (Shake-Flask Method - IUPAC Recommended)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed, screw-capped vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary experiment should be conducted to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifugation can be used to facilitate separation.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate.

Caption: Workflow for Solubility Determination (Shake-Flask Method).

Stability Assessment (Forced Degradation Studies based on OECD Guidelines)

Forced degradation studies are used to identify the likely degradation products and pathways of a substance under stress conditions.[12][13]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Hydrolytic Stability: Treat the stock solution with acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions. Samples are typically heated (e.g., 60-80 °C) to accelerate degradation.

-

Oxidative Stability: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂).

-

Photolytic Stability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., Xenon lamp). A dark control should be run in parallel.

-

Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 80 °C, 100 °C) for a defined period.[14][15]

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

-

Data Evaluation: Determine the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

Caption: Workflow for Forced Degradation Studies.

Potential Signaling Pathway Involvement

Quinoline derivatives have been shown to interact with various signaling pathways implicated in cancer and other diseases. A prominent example is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival, proliferation, and metabolism.[4][16] Inhibition of this pathway is a key strategy in cancer therapy.

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on the properties of its constituent chemical scaffolds. The provided experimental protocols offer a robust framework for obtaining empirical data for this compound. A thorough characterization of these physicochemical properties is a critical step in the evaluation of this compound for its potential as a therapeutic agent. Future studies should focus on generating precise experimental data for this specific molecule to validate these predictions and guide its further development.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 6-Methylquinoline | 91-62-3 [smolecule.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Human Metabolome Database: Showing metabocard for 6-Methylquinoline (HMDB0033115) [hmdb.ca]

- 12. oecd.org [oecd.org]

- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 14. oecd.org [oecd.org]

- 15. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]

- 16. pubs.acs.org [pubs.acs.org]

The Rise of Quinoline-Based Thiourea Compounds: A New Frontier in Medicinal Chemistry

A comprehensive analysis of the synthesis, biological activity, and therapeutic potential of quinoline-based thiourea compounds for researchers, scientists, and drug development professionals.

The fusion of the quinoline scaffold, a privileged structure in medicinal chemistry, with the versatile thiourea moiety has given rise to a promising class of compounds with a broad spectrum of biological activities. These hybrid molecules have demonstrated significant potential in the development of novel therapeutic agents, particularly in the realms of oncology, infectious diseases, and enzyme inhibition. This technical guide provides an in-depth review of the current landscape of quinoline-based thiourea compounds, focusing on their synthesis, quantitative biological data, experimental protocols, and mechanisms of action.

A Spectrum of Biological Activity: Data-Driven Insights

Quinoline-based thiourea derivatives have been extensively evaluated for a variety of biological activities. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency.

Anticancer Activity

The antiproliferative effects of these compounds have been tested against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in Table 1.

Table 1: Anticancer Activity of Quinoline-Based Thiourea Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | MCF-7 (Breast) | 0.5 | [1] |

| 5c | MCF-7 (Breast) | 42.4 | [1] |

| 5f | MDA-MB-231 (Breast) | 2.3 | [1] |

| 6b | MCF-7 (Breast) | 1.2 | [1] |

| 6c | MDA-MB-231 (Breast) | 0.8 | [1] |

| 6d | MCF-7 (Breast) | 3.5 | [1] |

| f25 | CAL-27 (Tongue) | 7.70 ± 0.58 | [2] |

Antibacterial Activity

The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents. Quinoline-based thiourea compounds have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium, is a key indicator of antibacterial efficacy.

Table 2: Antibacterial Activity of Quinoline-Based Thiourea Derivatives

| Compound ID | Bacterial Strain | MIC (µM) | Reference |

| 1f | S. aureus | 2.34 ± 0.39 | [1] |

| 1f | MRSA | 2.50 ± 0.50 | [1] |

| 5 | MRSA | Comparable to vancomycin | [3] |

| TD4 | S. aureus | 2-16 µg/mL | [4] |

| TD4 | MRSA | 2-16 µg/mL | [4] |

Enzyme Inhibitory Activity

Specific enzymes are often targeted in drug discovery to modulate disease pathways. Quinoline-based thiourea derivatives have been identified as potent inhibitors of enzymes such as urease and tyrosinase.

Table 3: Enzyme Inhibitory Activity of Quinoline-Based Thiourea Derivatives

| Compound ID | Enzyme | Inhibition Parameter | Value (µM) | Reference |

| 1-19 | Urease | IC50 | 1.19 - 18.92 | [5] |

| 3 | Tyrosinase | Ki | 119.22 | [6] |

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of quinoline-based thiourea compounds follow established methodologies in medicinal chemistry.

General Synthesis of Quinoline-Based Thiourea Derivatives

The synthesis of these compounds typically involves a straightforward condensation reaction.

Protocol:

-

Preparation of Quinoline Amine: The starting material is often an amino-substituted quinoline. This may be commercially available or synthesized through established methods such as the Skraup or Friedländer synthesis.[7]

-

Reaction with Isothiocyanate: The quinoline amine is dissolved in a suitable organic solvent (e.g., acetone, ethanol).[8]

-

An equimolar amount of a substituted isothiocyanate is added to the solution.

-

The reaction mixture is stirred at room temperature or heated under reflux for a specified period, typically a few hours.[9]

-

Product Isolation and Purification: The completion of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is often removed under reduced pressure.

-

The resulting solid product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol-dichloromethane), to yield the pure quinoline-based thiourea derivative.[8][10]

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[11]

Biological Evaluation: Anticancer and Antibacterial Assays

The cytotoxic and antimicrobial activities of the synthesized compounds are typically assessed using standardized in vitro assays.

MTT Assay for Anticancer Activity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the quinoline-based thiourea compounds for a specified incubation period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 5 mg/mL) is added to each well.

-

Incubation: The plate is incubated for a few hours (e.g., 3-4 hours) at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The formazan crystals are then dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.[13]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 570 and 590 nm). The absorbance is directly proportional to the number of viable cells.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity:

The MIC is determined using the broth microdilution method.[8]

-

Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The quinoline-based thiourea compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[11]

Mechanisms of Action: Unraveling the Molecular Pathways

Understanding the mechanism of action is crucial for the rational design of more potent and selective drugs. Quinoline-based thiourea compounds have been shown to exert their effects through various molecular pathways.

Anticancer Mechanism: PARP-1 Inhibition and Apoptosis Induction

One of the key mechanisms underlying the anticancer activity of some quinoline-based thiourea derivatives is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a nuclear enzyme that plays a critical role in DNA repair.[14] In cancer cells with deficient DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP-1 leads to an accumulation of DNA damage, ultimately triggering apoptosis (programmed cell death).[14]

Antibacterial Mechanism: Disruption of Ion Homeostasis

Certain quinoline-based thiourea compounds function as zinc ionophores, facilitating the transport of zinc ions across bacterial cell membranes.[1] This influx of zinc disrupts the delicate ion homeostasis within the bacterial cell, leading to oxidative stress and ultimately, cell death. This mechanism is particularly effective against Gram-positive bacteria.[1]

Conclusion and Future Directions

Quinoline-based thiourea compounds represent a highly versatile and promising scaffold in medicinal chemistry. The wealth of data on their anticancer, antibacterial, and enzyme inhibitory activities underscores their potential for the development of new drugs. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring their efficacy in in vivo models. The elucidation of their mechanisms of action will further guide the design of next-generation therapeutic agents based on this remarkable chemical framework.

References

- 1. researchgate.net [researchgate.net]

- 2. f25, a novel synthetic quinoline derivative, inhibits tongue cancer cell invasion and survival by the PPAR pathway in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antibacterial and anti-MRSA activity, in vivo toxicity and a structure-activity relationship study of a quinoline thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of synthetic aminoquinoline derivatives as urease inhibitors: in vitro, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and tyrosinase inhibitory properties of novel isoquinoline urea/thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

(6-Methylquinolin-5-yl)thiourea: A Technical Guide to Purity and Quality Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for (6-Methylquinolin-5-yl)thiourea (CAS No. 692287-16-4). The information presented herein is intended to support researchers, scientists, and drug development professionals in the sourcing, analysis, and application of this compound. Due to the limited availability of public data specific to this molecule, this guide combines known information with established analytical methodologies for analogous quinoline and thiourea derivatives to propose a robust quality control framework.

Compound Profile

This compound is a heterocyclic compound featuring a quinoline core structure substituted with a methyl group and a thiourea moiety. The presence of the thiourea group suggests potential applications in medicinal chemistry, as thiourea derivatives are known to exhibit a wide range of biological activities.

Table 1: General Specifications for this compound

| Parameter | Specification |

| CAS Number | 692287-16-4 |

| Molecular Formula | C₁₁H₁₁N₃S |

| Molecular Weight | 217.29 g/mol |

| Appearance | Off-white to yellow or light brown solid |

| Purity (Typical) | ≥ 98%[1] |

Analytical Methods for Quality Control

A comprehensive assessment of the purity and quality of this compound requires the application of multiple analytical techniques. The following methodologies are recommended based on standard practices for similar chemical entities.

Table 2: Recommended Analytical Tests and Specifications

| Analytical Test | Method | Recommended Specification |

| Purity Assay | High-Performance Liquid Chromatography (HPLC) | ≥ 98.0% (by area %) |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Conforms to the expected structure |

| Residual Solvents | Gas Chromatography (GC) | To be determined based on synthesis |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Elemental Analysis | CHNS Analysis | Within ± 0.4% of theoretical values |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

This method is designed to separate and quantify this compound from potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or methanol).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of the compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Techniques: ¹H NMR, ¹³C NMR.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.75 mL of the deuterated solvent.

Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight of the target compound.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Method: Infuse the sample solution directly into the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

Visualization of Methodologies and Pathways

The following diagrams illustrate a general workflow for quality control and a representative signaling pathway where thiourea derivatives have shown activity.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(6-methylquinolin-5-yl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-(6-methylquinolin-5-yl)thiourea, a compound of interest in medicinal chemistry and drug development. The procedure outlined is based on established methods for thiourea synthesis from primary amines.

Introduction

Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potential anticancer, antimicrobial, and antiviral properties. The quinoline scaffold is also a well-known pharmacophore present in many approved drugs. The combination of these two moieties in N-(6-methylquinolin-5-yl)thiourea makes it a valuable target for synthesis and subsequent biological evaluation. The following protocol details a common and effective method for its preparation from 5-amino-6-methylquinoline.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of N-(6-methylquinolin-5-yl)thiourea.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁N₃S |

| Molecular Weight | 217.29 g/mol |

| Starting Material | 5-amino-6-methylquinoline (1.0 equiv.) |

| Reagent | Benzoyl isothiocyanate (1.1 equiv.) |

| Intermediate | N-benzoyl-N'-(6-methylquinolin-5-yl)thiourea |

| Final Product | N-(6-methylquinolin-5-yl)thiourea |

| Theoretical Yield | Calculated based on the limiting reagent |

| Actual Yield | To be determined experimentally |

| Percent Yield | To be determined experimentally |

| Melting Point | To be determined experimentally |

| Purity (e.g., by HPLC) | >95% |

| Characterization Data | |

| ¹H NMR (DMSO-d₆, 400 MHz) | Expected peaks for aromatic and amine protons |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected peaks for quinoline and thiourea carbons |

| Mass Spectrometry (ESI+) | m/z = 218.07 [M+H]⁺ |

Experimental Protocol

This protocol is divided into two main steps: the formation of the intermediate N-benzoyl-N'-(6-methylquinolin-5-yl)thiourea and its subsequent hydrolysis to the final product.

Materials and Reagents:

-

5-amino-6-methylquinoline

-

Benzoyl chloride

-

Ammonium thiocyanate

-

Acetone (anhydrous)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Filtration apparatus

Step 1: Synthesis of N-benzoyl-N'-(6-methylquinolin-5-yl)thiourea (Intermediate)

-

Preparation of Benzoyl Isothiocyanate: In a 100 mL round-bottom flask, dissolve ammonium thiocyanate (1.1 g, 14.4 mmol) in 20 mL of anhydrous acetone. To this solution, add benzoyl chloride (1.5 mL, 13.1 mmol) dropwise with stirring. Heat the mixture to reflux for 15-20 minutes. The formation of benzoyl isothiocyanate is indicated by the formation of a white precipitate (ammonium chloride).

-

Reaction with Amine: In a separate 250 mL round-bottom flask, dissolve 5-amino-6-methylquinoline (2.0 g, 12.6 mmol) in 50 mL of acetone.

-

Coupling Reaction: Cool the benzoyl isothiocyanate solution to room temperature and add it to the solution of 5-amino-6-methylquinoline with continuous stirring. Reflux the resulting mixture for 1.5-2 hours.

-

Isolation of Intermediate: After the reaction is complete (monitored by TLC), pour the reaction mixture into 200 mL of cold deionized water. The solid intermediate, N-benzoyl-N'-(6-methylquinolin-5-yl)thiourea, will precipitate. Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Step 2: Hydrolysis to N-(6-methylquinolin-5-yl)thiourea (Final Product)

-

Hydrolysis: Suspend the dried intermediate in 50 mL of a 10% aqueous sodium hydroxide solution. Heat the mixture to 80-90 °C with stirring for 1-2 hours until the solid dissolves.

-

Neutralization and Precipitation: Cool the reaction mixture in an ice bath and neutralize it by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 7. The final product, N-(6-methylquinolin-5-yl)thiourea, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-(6-methylquinolin-5-yl)thiourea.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.

Caption: Chemical synthesis pathway for N-(6-methylquinolin-5-yl)thiourea.

Caption: Experimental workflow for the synthesis of N-(6-methylquinolin-5-yl)thiourea.

Application Note: High-Resolution Mass Spectrometry for the Characterization of (6-Methylquinolin-5-yl)thiourea

Abstract

(6-Methylquinolin-5-yl)thiourea is a novel heterocyclic compound with potential applications in drug discovery and development, owing to the known biological activities of quinoline and thiourea derivatives, such as anticancer, antibacterial, and antioxidant properties.[1][2][3] This application note details a robust methodology for the comprehensive characterization of this compound using High-Resolution Mass Spectrometry (HRMS). The protocol outlines sample preparation, liquid chromatography-mass spectrometry (LC-MS) conditions, and data analysis techniques to ensure accurate mass determination and structural elucidation through fragmentation analysis. This method is crucial for impurity profiling, metabolite identification, and pharmacokinetic studies in drug development pipelines.

Introduction

Thiourea derivatives are a significant class of organic compounds with a wide range of biological activities.[2][4] Similarly, the quinoline scaffold is a key structural motif in many pharmaceuticals. The combination of these two moieties in this compound presents a compound of significant interest for medicinal chemistry. High-resolution mass spectrometry is an indispensable tool for the analysis of such novel compounds, providing unambiguous molecular formula determination and detailed structural information.[5][6] This note provides a comprehensive protocol for the analysis of this compound using a state-of-the-art Orbitrap mass spectrometer.

Experimental Protocols

Sample Preparation

A stock solution of this compound (1 mg/mL) was prepared in methanol. A working solution of 1 µg/mL was then prepared by diluting the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to facilitate ionization.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer coupled with a Vanquish™ UHPLC system.

LC Method:

-

Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

HRMS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Spray Voltage: 3.5 kV

-

Capillary Temperature: 320 °C

-

Sheath Gas Flow Rate: 40 units

-

Auxiliary Gas Flow Rate: 10 units

-

Full Scan Resolution: 120,000

-

Full Scan Range: m/z 100-500

-

dd-MS2 (Data-Dependent MS2) Resolution: 30,000

-

Collision Energy: Stepped HCD (Higher-Energy Collisional Dissociation) at 20, 30, 40 eV

Data Presentation

The high-resolution mass spectrum of this compound was acquired. The accurate mass of the protonated molecule [M+H]⁺ was determined and used to confirm the elemental composition. The major fragment ions observed in the MS/MS spectrum are summarized in the table below.

| Fragment Ion | Proposed Structure | Calculated m/z | Measured m/z | Mass Error (ppm) |

| [M+H]⁺ | C₁₁H₁₂N₃S⁺ | 218.0746 | 218.0742 | -1.83 |

| Fragment 1 | C₁₀H₉N₂⁺ | 157.0760 | 157.0758 | -1.27 |

| Fragment 2 | C₁₀H₈N⁺ | 142.0651 | 142.0649 | -1.41 |

| Fragment 3 | C₉H₆N⁺ | 128.0495 | 128.0493 | -1.56 |

Mandatory Visualizations

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Anticancer Screening of (6-Methylquinolin-5-yl)thiourea

An important note before proceeding: Extensive literature searches did not yield specific in vitro anticancer screening data for the exact compound (6-Methylquinolin-5-yl)thiourea. The following application notes and protocols are constructed based on established methodologies for the preclinical evaluation of novel anticancer compounds and data from structurally related quinoline and thiourea derivatives. These protocols serve as a comprehensive guide for researchers intending to screen this compound or similar molecules.

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed framework for the in vitro evaluation of the anticancer potential of this compound, focusing on cytotoxicity and the induction of apoptosis.

Introduction

Quinoline and thiourea moieties are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities. Thiourea derivatives, in particular, have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including breast, lung, colon, and liver cancers.[1][2] The proposed compound, this compound, combines these two pharmacophores, making it a candidate of interest for anticancer drug discovery. This document outlines a standard workflow for its initial in vitro screening, from assessing general cytotoxicity to investigating the mechanism of cell death.

Data Presentation: Cytotoxicity of Structurally Related Compounds

The following tables summarize the cytotoxic activity (IC50 values) of various thiourea and quinoline derivatives against several human cancer cell lines, as reported in the literature. This data provides a benchmark for the potential efficacy of this compound.

Table 1: IC50 Values (µM) of Novel 8-Hydroxyquinoline Thiourea Derivatives

| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) |

| 5b | 0.50 | 1.10 |

| 5c | 2.50 | 3.20 |

| 5f | 1.10 | 2.40 |

| 6b | 1.00 | 1.20 |

| 6c | 42.4 | 25.1 |

| 6d | 15.2 | 10.5 |

Data extracted from a study on novel 8-Hydroxyquinoline urea and thiourea derivatives. The compounds listed are structurally related to the topic compound.[3]

Table 2: IC50 Values (µM) of Thiourea Derivatives Bearing a Benzodioxole Moiety

| Compound | HCT116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | Doxorubicin (Control) |

| 7 | 1.11 | 1.74 | 7.0 | 8.29 (HCT116), 7.46 (HepG2), 4.56 (MCF-7) |

Data from a study on thiourea derivatives bearing a benzodioxole moiety, showing significant cytotoxic effects.[4][5]

Experimental Workflow

A logical workflow is crucial for the systematic evaluation of a new chemical entity. The process begins with a broad cytotoxicity screening, followed by more detailed mechanistic studies for promising candidates.

Caption: General workflow for in vitro anticancer drug screening.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of their viability.[6] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

-

This compound (dissolved in DMSO to create a stock solution)

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Purple formazan crystals should be visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[8][9] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.[9]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Treated and untreated cells

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[9]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

-

Live cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Signaling Pathway Visualization

Many quinoline and thiourea derivatives induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspase enzymes.[11][12]

Caption: Proposed intrinsic pathway of apoptosis induction.

References

- 1. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. nacalai.com [nacalai.com]

- 10. kumc.edu [kumc.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Antimicrobial Activity Assays of (6-Methylquinolin-5-yl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and thiourea derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent antimicrobial properties.[1][2][3] The compound (6-Methylquinolin-5-yl)thiourea, which incorporates both of these pharmacophores, is a promising candidate for antimicrobial drug discovery. This document provides detailed application notes and standardized protocols for evaluating the in vitro antimicrobial activity of this compound. While specific data for this compound is not yet publicly available, the methodologies outlined below are based on established and widely accepted assays for analogous compounds.[2][4][5]

Application Notes

This compound and its derivatives are anticipated to exhibit activity against a broad spectrum of microorganisms. Thiourea derivatives have demonstrated antibacterial and antifungal properties.[4][6][7] Similarly, quinoline-based compounds are known for their efficacy against various pathogens, including drug-resistant strains.[8][9] The synergistic combination of these two moieties in this compound suggests potential for significant antimicrobial action.

Potential Mechanisms of Action: The antimicrobial effects of quinoline-thiourea compounds can be attributed to several mechanisms, including:

-

Disruption of cell wall integrity.[2]

-

Inhibition of essential enzymes involved in microbial metabolism.[10]

-

Interference with nucleic acid synthesis.

-

Disruption of ion homeostasis.[1]

Screening Strategy: A typical screening panel for a novel compound like this compound would include representative Gram-positive and Gram-negative bacteria, as well as fungal strains. It is also pertinent to include drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), to assess the compound's potential to combat antimicrobial resistance.[2]

Quantitative Data Summary

The following tables are templates for presenting quantitative data obtained from antimicrobial susceptibility testing of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | Data |

| Methicillin-resistant S. aureus (MRSA) USA300 | Gram-positive | Data |

| Enterococcus faecalis ATCC 29212 | Gram-positive | Data |

| Escherichia coli ATCC 25922 | Gram-negative | Data |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Data |

| Klebsiella pneumoniae ATCC 700603 | Gram-negative | Data |

| Reference Antibiotic (e.g., Ciprofloxacin) | - | Data |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains.

| Fungal Strain | Type | MIC (µg/mL) |

| Candida albicans ATCC 90028 | Yeast | Data |

| Candida glabrata ATCC 90030 | Yeast | Data |

| Cryptococcus neoformans H99 | Yeast | Data |

| Aspergillus niger ATCC 16404 | Mold | Data |

| Reference Antifungal (e.g., Fluconazole) | - | Data |

Table 3: Zone of Inhibition Diameters for this compound.

| Microbial Strain | Type | Zone of Inhibition (mm) |

| Staphylococcus aureus ATCC 25923 | Gram-positive | Data |

| Escherichia coli ATCC 25922 | Gram-negative | Data |

| Candida albicans ATCC 90028 | Yeast | Data |

| Reference Control (e.g., Gentamicin) | - | Data |

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Bacterial and fungal inoculums

-

Dimethyl sulfoxide (DMSO)

-

Positive control antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth (MHB or RPMI) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard) from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the serially diluted compound.

-

Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and DMSO without the compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.[5]

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates for bacteria

-

Sabouraud Dextrose Agar (SDA) plates for fungi

-

Bacterial and fungal inoculums

-

DMSO

-

Positive control antibiotic/antifungal disks

-

Sterile swabs

-

Incubator

Procedure:

-

Plate Preparation: Prepare MHA or SDA plates.

-

Inoculation: Dip a sterile swab into a standardized microbial suspension (0.5 McFarland) and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria/fungi.

-

Disk Application: Aseptically place sterile filter paper disks onto the inoculated agar surface.

-

Compound Application: Pipette a fixed volume of a known concentration of this compound solution (dissolved in DMSO) onto each disk.

-

Controls: Use a disk with DMSO only as a negative control and a standard antibiotic/antifungal disk as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-72 hours for fungi.

-

Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Conclusion

The provided protocols offer a robust framework for the initial in vitro evaluation of the antimicrobial properties of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the subsequent stages of drug development. Further investigations, such as time-kill assays and mechanism of action studies, can be pursued based on promising initial screening results.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Evaluation of Thiourea Derivatives as Antim...: Ingenta Connect [ingentaconnect.com]

- 7. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania [mdpi.com]

- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]

Application Notes and Protocols for Testing (6-Methylquinolin-5-yl)thiourea Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of (6-Methylquinolin-5-yl)thiourea on various cancer cell lines. The protocols detailed below outline the necessary steps for cell culture maintenance, cytotoxicity screening using multiple assays, and analysis of apoptosis induction.

Introduction

This compound is a synthetic compound belonging to the quinoline and thiourea classes of molecules. Both quinoline and thiourea derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1] The cytotoxic potential of this novel compound can be evaluated through a series of in vitro assays that measure cell viability, membrane integrity, and the induction of programmed cell death (apoptosis). This document provides detailed protocols for these assessments.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described experimental protocols. These tables are for illustrative purposes and will be populated with experimental data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| HepG2 | Hepatocellular Carcinoma | 25.5 ± 2.3 |

| HCT-116 | Colorectal Carcinoma | 18.9 ± 2.1 |

| A549 | Lung Carcinoma | 32.1 ± 3.5 |

| HL-60 | Promyelocytic Leukemia | 12.8 ± 1.5 |

Table 2: Cytotoxicity of this compound as Measured by LDH Release Assay

| Cell Line | Concentration (µM) | % Cytotoxicity (LDH Release) |

| MCF-7 | 10 | 22.5 ± 2.5 |

| 25 | 48.7 ± 4.1 | |

| 50 | 75.3 ± 5.9 | |

| HL-60 | 10 | 28.1 ± 3.0 |

| 25 | 55.4 ± 4.8 | |

| 50 | 82.6 ± 6.2 |

Table 3: Apoptosis Induction by this compound in HL-60 Cells

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control (0.1% DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |

| This compound (15 µM) | 45.8 ± 3.9 | 35.1 ± 3.2 | 19.1 ± 2.5 |

| Staurosporine (1 µM) | 15.3 ± 2.0 | 48.9 ± 4.5 | 35.8 ± 3.8 |

Experimental Protocols

Cell Culture and Maintenance

A panel of human cancer cell lines is recommended for initial cytotoxicity screening, including but not limited to:

-

MCF-7 (Breast Adenocarcinoma)

-

HepG2 (Hepatocellular Carcinoma)

-

HCT-116 (Colorectal Carcinoma)

-

A549 (Lung Carcinoma)

-

HL-60 (Promyelocytic Leukemia)

Protocol:

-

Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cultures in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain exponential growth.

Preparation of this compound Stock Solution

Protocol:

-

Based on the general solubility of thiourea derivatives, dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

For experiments, dilute the stock solution in the complete cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.[2][3][4][5][6]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 48 hours at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with various concentrations of this compound and controls (vehicle and a positive control for maximum LDH release, typically by lysing a set of untreated cells with a detergent).

-

After a 48-hour incubation, carefully collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the maximum LDH release control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at a concentration around the determined IC50 value for 24 hours. Include vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in the cytotoxic action of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 3. lifetein.com [lifetein.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (6-Methylquinolin-5-yl)thiourea as a Chemical Sensor for Heavy Metals

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of (6-Methylquinolin-5-yl)thiourea as a selective and sensitive chemical sensor for the detection of heavy metal ions. This document outlines the proposed synthesis, sensing mechanism, and detailed experimental protocols for its application. The information herein is based on the established behavior of analogous quinoline and thiourea-based chemosensors and is intended to serve as a foundational guide for researchers exploring the capabilities of this specific compound.

Introduction

Heavy metal contamination is a significant environmental and health concern. The development of robust and sensitive chemical sensors for the detection of toxic heavy metal ions is crucial for environmental monitoring, food safety, and pharmaceutical analysis. Thiourea derivatives are known for their ability to form stable complexes with heavy metals, often resulting in a detectable optical or electrochemical signal. The quinoline moiety, a prominent heterocyclic structure in medicinal chemistry, can act as a fluorophore or chromophore, making it an excellent signaling unit in a chemosensor. The compound this compound combines these two key functional groups, suggesting its potential as a selective sensor for heavy metal ions.